5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid (CAS 219648-60-9): A Technical Guide to Structural Rationale, Synthesis, and Pharmacological Applications
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid (CAS 219648-60-9): A Technical Guide to Structural Rationale, Synthesis, and Pharmacological Applications
Executive Summary
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid (CAS: 219648-60-9) is a highly privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Characterized by a rigid benzothiazole core, a highly lipophilic and metabolically stable trifluoromethyl (-CF₃) group at the 5-position, and a versatile carboxylic acid (-COOH) moiety at the 2-position, this compound serves as a critical building block. It is extensively utilized in the development of targeted therapeutics, ranging from antitubercular agents targeting DprE1 to inhibitors of metallo-β-lactamases (MBLs) and aldose reductase.
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical profile, the causality behind its structural design, step-by-step synthetic methodologies, and its integration into biological screening workflows.
Physicochemical Profiling & Structural Rationale
The utility of a building block in drug development is dictated by its physicochemical parameters and the specific molecular interactions it can facilitate. Table 1 summarizes the core quantitative data for 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid.
Table 1: Physicochemical Properties & Pharmacological Implications
| Property | Value | Pharmacological Implication |
| CAS Number | 219648-60-9 | Unique identifier for procurement and regulatory tracking (). |
| Molecular Weight | 247.19 g/mol | Highly optimal for small-molecule drug design; leaves ample molecular weight "budget" for further functionalization while adhering to Lipinski's Rule of 5. |
| LogP | ~3.01 | High lipophilicity; ensures excellent cell membrane permeability, critical for targeting intracellular pathogens like M. tuberculosis. |
| TPSA | 50.19 Ų | Favorable for intracellular target engagement without restricting oral bioavailability or crossing the blood-brain barrier if required. |
| H-Bond Donors | 1 | Facilitates specific target binding (e.g., interacting with active site residues via the carboxylic acid proton). |
| H-Bond Acceptors | 3 | Enhances solubility and enables interaction with target protein backbones via the thiazole nitrogen and carboxylate oxygens. |
Mechanistic Causality of the Scaffold
As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over bare benzothiazoles:
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The Benzothiazole Core: Acts as a classic bioisostere for indole and benzimidazole. It provides a rigid, planar aromatic system ideal for π-π stacking interactions within hydrophobic enzyme pockets.
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The 5-Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature of the -CF₃ group serves a dual purpose. First, it significantly enhances the metabolic stability of the molecule by sterically and electronically shielding the aromatic core from cytochrome P450-mediated oxidative degradation. Second, the fluorine atoms can engage in multipolar interactions with protein targets, increasing binding affinity ().
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The 2-Carboxylic Acid (-COOH): This moiety is the functional linchpin of the molecule. Biologically, it acts as a primary pharmacophore capable of coordinating with metal ions—such as the Zn(II) ions found in metallo-β-lactamases (). Synthetically, it provides a highly reactive handle for amide coupling, enabling the generation of complex peptide conjugates.
Pharmacological Applications and Target Pathways
The structural features of CAS 219648-60-9 allow it to be directed toward several high-value therapeutic targets:
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Antitubercular Activity (DprE1 Inhibition): Benzothiazole-2-carboxylic acid derivatives have emerged as potent, non-covalent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for Mycobacterium tuberculosis cell wall synthesis. By coupling the 2-carboxylic acid with small peptides or aminothiazoles, researchers have achieved minimum inhibitory concentrations (MIC) as low as 0.45 μg/mL against M.tb strains ().
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Metallo-β-Lactamase (MBL) Inhibition: The rise of carbapenem-resistant Enterobacteriaceae is driven by MBLs. The carboxylic acid group of this scaffold acts as a Zinc-Binding Group (ZBG), coordinating with the active site Zn(II) ions to disrupt catalytic hydrolysis of antibiotics, thereby restoring the efficacy of co-administered β-lactams.
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Aldose Reductase Inhibition: Congeners of trifluoromethylbenzothiazoles (such as Lidorestat analogs) are highly potent and selective inhibitors of aldose reductase, a key target for mitigating chronic diabetic complications.
Pharmacological pathways of benzothiazole-2-carboxylic acid derivatives in target inhibition.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.
Protocol A: De Novo Synthesis of the Benzothiazole Core
This protocol outlines the assembly of the benzothiazole ring via the condensation of an aminothiophenol with a dicarboxylic acid derivative ().
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-(trifluoromethyl)benzenethiol in anhydrous N,N-dimethylformamide (DMF).
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Causality: The reaction must be performed under a strict inert atmosphere (Argon/N₂) to prevent the oxidative dimerization of the highly reactive 2-aminothiophenol precursor into a disulfide, which would drastically reduce the yield.
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Condensation: Slowly add 1.1 equivalents of oxalyl chloride (or an appropriate dicarboxylic acid equivalent) dropwise at 0°C to control the exothermic acylation.
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Cyclization: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
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Workup: Once the precursor is consumed, cool the reaction to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.
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Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
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Self-Validation: Confirm the structural integrity of the purified 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the thiol proton signal and the appearance of a broad carboxylic acid singlet (~13.0 ppm in DMSO-d6) confirm successful cyclization.
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Workflow for the de novo synthesis of 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid.
Protocol B: Enzyme Inhibition Assay (IC₅₀ Determination)
When utilizing this compound or its derivatives as enzyme inhibitors (e.g., against DprE1 or MBLs), precise kinetic measurements are required.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 10 mM stock solution of the benzothiazole derivative in 100% LC-MS grade DMSO. Serial dilute the compound in the assay buffer to achieve final testing concentrations ranging from 0.01 μM to 100 μM.
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Buffer Optimization: Utilize a standard assay buffer (e.g., 50 mM HEPES, pH 7.5).
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Causality: Crucially, include 0.01% Triton X-100 in the buffer. Highly lipophilic compounds (LogP > 3) tend to form colloidal aggregates in aqueous media, which can non-specifically sequester the enzyme. The detergent prevents this, ensuring the measured IC₅₀ reflects true 1:1 stoichiometric active-site binding.
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Incubation: Pre-incubate the target enzyme (e.g., recombinant DprE1) with the inhibitor dilutions for 15 minutes at 37°C to allow for binding equilibrium.
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Reaction Initiation: Add the specific fluorogenic or chromogenic substrate to initiate the reaction.
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Data Acquisition & Validation: Monitor the reaction kinetics continuously using a microplate reader.
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Self-Validation: Always run a positive control (a known potent inhibitor) and a negative control (DMSO vehicle only). Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve) in software such as GraphPad Prism.
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References
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ACS Infectious Diseases. "Development and Evaluation of Bis-benzothiazoles as a New Class of Benzothiazoles Targeting DprE1 as Antitubercular Agents." American Chemical Society, 2024. Available at:[Link]
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MDPI Molecules. "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." MDPI, 2022. Available at:[Link]
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Journal of Medicinal Chemistry. "Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase." American Chemical Society, 2005. Available at:[Link]
